molecular formula C10H15NO3 B8473898 Methyl 5-pentyl-1,3-oxazole-4-carboxylate CAS No. 89007-02-3

Methyl 5-pentyl-1,3-oxazole-4-carboxylate

Cat. No. B8473898
Key on ui cas rn: 89007-02-3
M. Wt: 197.23 g/mol
InChI Key: WZQRCLHWVPOWAT-UHFFFAOYSA-N
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Patent
US04535089

Procedure details

40 g of 5-n-pentyl-4-methoxycarbonyloxazole, 27 g of potassium hydroxide, 1000 ml of methanol and 50 ml of water are treated in the same manner as described in Preparation 1-(2). 29.7 g of 5-n-pentyl-4-oxazolecarboxylic acid are thereby obtained. Yield: 80%.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]1[O:10][CH:9]=[N:8][C:7]=1[C:11]([O:13]C)=[O:12])[CH2:2][CH2:3][CH2:4][CH3:5].[OH-].[K+].CO>O>[CH2:1]([C:6]1[O:10][CH:9]=[N:8][C:7]=1[C:11]([OH:13])=[O:12])[CH2:2][CH2:3][CH2:4][CH3:5] |f:1.2|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(CCCC)C1=C(N=CO1)C(=O)OC
Name
Quantity
27 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1000 mL
Type
reactant
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Preparation 1-(2)

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C1=C(N=CO1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 29.7 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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